N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}aniline
Overview
Description
N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}aniline, commonly known as DFNA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFNA belongs to the class of piperazine derivatives and is used as a pharmacological tool in various biological studies.
Mechanism of Action
DFNA acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It works by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, resulting in increased levels of serotonin in the brain. This leads to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
DFNA has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It also affects the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. DFNA has been found to increase the levels of BDNF, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
DFNA is a potent pharmacological tool that can be used in various biological studies to investigate the role of serotonin and other neurotransmitters in different physiological and pathological processes. However, its use is limited by its low solubility in water, which makes it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in clinical trials.
Future Directions
DFNA has shown promising results in preclinical studies, and its potential therapeutic applications need to be further explored. Future research can focus on developing more efficient synthesis methods for DFNA and its analogs, improving its pharmacokinetic and pharmacodynamic properties, and investigating its efficacy in different animal models of anxiety, depression, and cancer. DFNA can also be used as a tool to study the role of serotonin and other neurotransmitters in the pathophysiology of various neuropsychiatric disorders.
Scientific Research Applications
DFNA has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. It has been found to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells. Additionally, DFNA has been shown to possess anxiolytic and antidepressant properties, making it a promising candidate for the treatment of anxiety and depression.
properties
IUPAC Name |
[4-(diethylamino)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-3-23(4-2)19-9-5-17(6-10-19)21(26)25-15-13-24(14-16-25)20-11-7-18(22)8-12-20/h5-12H,3-4,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNNHJOEDJBTGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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